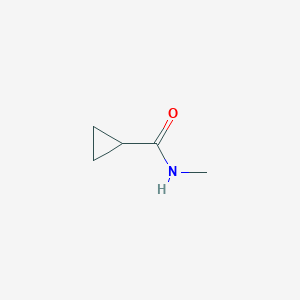

N-methylcyclopropanecarboxamide

描述

Structure

3D Structure

属性

IUPAC Name |

N-methylcyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-6-5(7)4-2-3-4/h4H,2-3H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVNIREPGHLFKNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20336035 | |

| Record name | N-methylcyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7108-40-9 | |

| Record name | N-methylcyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOPROPANECARBOXYLIC ACID METHYLAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Methylcyclopropanecarboxamide and Its Derivatives

General Synthetic Routes to N-Methylcyclopropanecarboxamide

The most direct and common methods for synthesizing this compound involve the creation of an amide linkage between a cyclopropane-containing carboxylic acid or its activated derivative and methylamine (B109427).

Amidation Reactions of Cyclopropanecarboxylic Acids

Direct amidation of cyclopropanecarboxylic acid with methylamine is a straightforward approach. This reaction typically requires activation of the carboxylic acid to facilitate the nucleophilic attack by methylamine. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.

Alternatively, the carboxylic acid can be converted to a more reactive species, such as a mixed anhydride (B1165640) or an active ester, which then readily reacts with methylamine. While direct thermal amidation between a carboxylic acid and an amine is possible, it often requires high temperatures, which can be detrimental to the strained cyclopropane (B1198618) ring.

A significant development in amide bond formation is the use of coupling reagents. For instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has proven effective in promoting the coupling of carboxylic acids with amines. In the synthesis of 1-phenylcyclopropane carboxamide derivatives, HATU in the presence of a base like diisopropylethylamine (DIPEA) in a solvent such as dimethylformamide (DMF) has been shown to give good yields. wikipedia.org

| Coupling Reagent | Base | Solvent | Yield (%) |

| HATU | DIPEA | DMF | 85 |

| HBTU | DIPEA | DMF | 80 |

| PyBOP | DIPEA | DMF | 75 |

| Table 1: Comparison of coupling reagents for the synthesis of 1-phenylcyclopropane carboxamide derivatives, a methodology applicable to this compound. wikipedia.org |

Coupling Strategies Involving Cyclopropyl (B3062369) Precursors

A highly efficient method for the synthesis of this compound involves the use of cyclopropanecarbonyl chloride, the acid chloride derivative of cyclopropanecarboxylic acid. This activated precursor readily reacts with methylamine, often in the presence of a base to neutralize the hydrochloric acid byproduct. This method is generally high-yielding and proceeds under mild conditions, making it a favored laboratory-scale approach.

The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or diethyl ether, at low temperatures to control the exothermic reaction. The use of an aqueous solution of methylamine or methylamine gas can be employed.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

Achieving stereocontrol in the synthesis of this compound derivatives is crucial when the cyclopropane ring is substituted, leading to the possibility of enantiomers and diastereomers. Methodologies to achieve this include asymmetric cyclopropanation, the use of chiral auxiliaries, and enantioselective deprotonation.

Asymmetric Cyclopropanation Reactions

Asymmetric cyclopropanation of an appropriate alkene precursor using a chiral catalyst is a powerful strategy to introduce stereocenters on the cyclopropane ring with high enantioselectivity. Various transition metal catalysts, particularly those based on rhodium, copper, and palladium, complexed with chiral ligands, have been developed for this purpose. For instance, the cyclopropanation of an alkene with a diazoacetate in the presence of a chiral rhodium catalyst can produce a cyclopropane ring with a specific stereochemistry, which can then be converted to the corresponding N-methylamide.

While specific examples for this compound are not extensively documented in readily available literature, the principles of asymmetric catalysis are broadly applicable.

Chiral Auxiliary Approaches

The use of a chiral auxiliary is a classical yet effective method for directing the stereochemical outcome of a reaction. In this approach, a chiral molecule is temporarily attached to the substrate to guide the formation of the desired stereoisomer. For the synthesis of chiral cyclopropanecarboxamides, a chiral amine or a chiral alcohol can be used to form an amide or ester with cyclopropanecarboxylic acid. Subsequent reactions on the cyclopropane ring can be influenced by the steric and electronic properties of the chiral auxiliary. After the desired stereochemistry is established, the auxiliary is cleaved to yield the enantiomerically enriched product.

Enantioselective Deprotonation in Cyclopropane Derivatization

Enantioselective deprotonation of a prochiral cyclopropane derivative using a chiral base, followed by quenching with an electrophile, can lead to the formation of an enantiomerically enriched product. While this method is a sophisticated tool in asymmetric synthesis, its application specifically to the synthesis of chiral this compound would depend on the availability of suitable prochiral precursors and the development of an efficient chiral base system for the specific substrate.

Synthesis of Structurally Modified this compound Analogs

The structural diversity of this compound analogs can be achieved by introducing substituents on the cyclopropane ring, modifying the N-substituent of the amide, or by fusing the cyclopropane ring to a heterocyclic system.

Ring-Substituted Cyclopropanecarboxamides

The introduction of substituents onto the cyclopropane ring can significantly influence the biological activity and physical properties of this compound. Various synthetic methods have been developed to access these ring-substituted analogs.

One common approach involves the cyclopropanation of substituted alkenes. For instance, the reaction of an appropriately substituted alkene with a diazo compound in the presence of a rhodium catalyst can yield cyclopropanes with various substituents. While many examples focus on ester-substituted diazo compounds, this methodology can be adapted for the synthesis of amide precursors. rsc.org

Another strategy involves the modification of a pre-existing cyclopropane ring. Palladium-catalyzed C(sp³)–H arylation has emerged as a powerful tool for introducing aryl groups onto cyclopropane rings. For example, using a directing group, such as a tertiary alkylamine, a palladium catalyst can facilitate the coupling of aryl boronic acids with aminomethyl-cyclopropanes, leading to the formation of aryl-substituted cyclopropanes with excellent enantiomeric ratios. mdpi.com Although this example focuses on an aminomethyl-cyclopropane, the principle can be extended to this compound derivatives.

Spirocyclic cyclopropanes fused to other ring systems represent another class of ring-substituted analogs. The synthesis of 2-[2-(ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione has been achieved through a sequence involving a Knoevenagel condensation followed by a Corey–Chaykovsky cyclopropanation. mdpi.com This method provides a route to complex spirocyclic structures that can be further elaborated to the corresponding N-methylamides. Similarly, new insecticidal gem-dimethylspiro-cyclopropanes derived from pyrrolidine-2,3-dione (B1313883) have been synthesized via the photolysis of pyrazolines obtained from the cycloaddition of diazopropane (B8614946) with (E)-4-arylidene-pyrrolidine-2,3-dione derivatives. nih.gov

| Substrate/Starting Material | Reagent(s) | Catalyst | Product | Yield (%) | Reference |

| Aminomethyl-cyclopropane | Aryl boronic acid | Pd(PhCN)₂Cl₂ | Aryl-substituted aminomethyl-cyclopropane | High | mdpi.com |

| 2-(2-(Ethoxymethoxy)benzylidene)-1H-indene-1,3(2H)-dione | Dimethylsulfoxonium methylide | None | 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione | 73 | mdpi.com |

| (E)-4-Benzylidene-1-phenylpyrrolidine-2,3-dione | 2-Diazopropane | None (photolysis) | Spiro-cyclopropane derivative | High | nih.gov |

N-Substituted Amide Modifications

While the focus of this article is this compound, understanding the synthesis of analogs with different N-substituents provides a broader context for the development of new derivatives. The general synthetic approaches are often applicable to the synthesis of the N-methyl analog.

A general and widely used method for the synthesis of N-substituted amides is the coupling of a carboxylic acid with an amine, often facilitated by a coupling agent. For the synthesis of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, 5-cyclopropylisoxazole-4-carboxylic acid was reacted with various substituted benzylamines. youtube.com This straightforward approach can be applied to cyclopropanecarboxylic acid and methylamine to produce this compound.

Palladium-catalyzed N-arylation has been developed for the challenging coupling of cyclopropylamine (B47189) with aryl halides. rsc.org Using highly active, air-stable R-allylpalladium precatalysts, a wide range of (hetero)arylated cyclopropylanilines can be synthesized in high yields. rsc.org This method is particularly useful for creating N-aryl cyclopropanecarboxamide (B1202528) precursors.

| Carboxylic Acid/Amine | Coupling Partner/Reagent | Catalyst | Product | Yield (%) | Reference |

| 5-Cyclopropylisoxazole-4-carboxylic acid | Substituted benzylamines | Not specified | N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides | Not specified | youtube.com |

| Cyclopropylamine | Aryl halides | [(tBuBrettPhos)Pd(allyl)]OTf | N-Arylcyclopropylamines | High | rsc.org |

| N-Aryl hydroxyl amines | α-Fluoronitroalkanes | Cs₂CO₃ | N-Aryl amides | Good | youtube.com |

Heterocyclic Fused Derivatives

Fusing a cyclopropane ring to a heterocyclic system creates rigid, three-dimensional structures that are of great interest in medicinal chemistry. Several synthetic strategies have been developed to access these complex molecules.

One powerful method is the intramolecular cyclopropanation of diazo compounds. An iron-based biocatalyst, derived from engineered sperm whale myoglobin (B1173299), has been shown to effectively catalyze the cyclization of allyl diazoacetamide (B1201003) substrates to produce fused cyclopropane-γ-lactams with high yields and enantioselectivity (up to 99% ee). youtube.comfigshare.comnih.gov This biocatalytic approach can be performed in whole cells, offering a green and efficient route to these valuable building blocks. youtube.comfigshare.comnih.gov

Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides provides access to conformationally restricted aza[3.1.0]bicycles. researchgate.net This reaction proceeds under mild conditions and tolerates a range of functional groups. researchgate.net Another palladium-catalyzed method involves the intramolecular asymmetric hydrocyclopropanylation of alkynes via C(sp³)–H activation, which has been successfully applied to the synthesis of cyclopropane-fused γ-lactams. nih.gov

The dearomative [3+2] cycloaddition of pyridines and isoquinolines with cyclopropenones offers a metal-free approach to indolizinones and benzo-fused indolizinones, respectively. nih.gov This method provides rapid access to complex fused heterocyclic systems.

| Substrate | Reagent(s)/Catalyst | Product Type | Key Features | Reference |

| Allyl diazoacetamide | Engineered myoglobin (biocatalyst) | Cyclopropane-fused γ-lactam | High yield, high enantioselectivity (up to 99% ee), whole-cell catalysis | youtube.comfigshare.comnih.gov |

| Vinyl cyclopropanecarboxamide | Pd(II) catalyst, O₂ (oxidant) | Aza[3.1.0]bicycle | Mild conditions, good functional group tolerance | researchgate.net |

| Alkyne-tethered cyclopropane | Pd(0) catalyst, chiral phosphoramidite (B1245037) ligand | Cyclopropane-fused γ-lactam | Asymmetric, 100% atom-economical | nih.gov |

| 2-Alkynyl pyridine | Diarylcyclopropenone | None (metal-free) | Densely functionalized indolizinones | nih.gov |

Advanced Synthetic Techniques

The development of advanced synthetic techniques, such as continuous flow synthesis and novel catalytic methods, has provided more efficient, sustainable, and scalable routes to this compound and its derivatives.

Continuous Flow Synthesis Methods

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. Several flow-based methods have been developed for amide synthesis.

A simple and efficient solvent-free protocol for the continuous flow synthesis of amides at room temperature has been developed using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) as the coupling reagent in a jacketed screw reactor. mdpi.com This method has been applied to the synthesis of numerous derivatives, including those from aromatic and aliphatic acids, with high yields and the potential for large-scale production. mdpi.com

Another continuous flow approach utilizes carbon disulfide as a coupling agent and alumina (B75360) as a heterogeneous Lewis acid catalyst. researchgate.net This method is robust, allows for catalyst recycling, and facilitates easy scale-up without extensive purification. researchgate.net Furthermore, a detailed protocol for the continuous-flow synthesis of N-methylated peptides has been described, which involves the generation of a highly reactive acyl N-methylimidazolium cation. This technique provides high yields of N-methylated dipeptides with minimal racemization. A two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones has also been reported, showcasing the application of flow chemistry in constructing cyclopropane-containing molecules.

| Reagents/Catalyst | Reactor Type | Key Features | Throughput/Yield | Reference |

| EDC·HCl | Jacketed screw reactor | Solvent-free, room temperature, scalable | ~90% yield, up to 100 g scale-up | mdpi.com |

| Carbon disulfide, Alumina | Packed-bed reactor | Heterogeneous catalyst, reusable, simple work-up | Excellent yields | researchgate.net |

| Acyl N-methylimidazolium cation | Microreactor | High yields, minimal racemization | High yield in a short time | |

| 1,2-Diketones, Amines | Photoreactor and coil reactor | Telescoped synthesis | Good yields, high productivity |

Catalytic Approaches in Amide Formation and Cyclopropane Ring Modification

The development of catalytic methods for both amide bond formation and cyclopropane ring modification is a key area of research, aiming to improve efficiency and reduce waste.

Catalytic Amide Formation:

Direct catalytic amidation of carboxylic acids with amines is a highly desirable, atom-economical process. A cooperative catalytic system using DABCO and Fe₃O₄ has been developed for the N-methyl amidation of various carboxylic acids, including cyclopropanecarboxylic acid, with methyl isothiocyanate as the methylamine source. nih.gov This method is operationally simple and the iron catalyst can be easily recovered and reused. nih.gov Boronic acids have also been shown to catalyze the direct amidation of carboxylic acids.

Catalytic Cyclopropane Ring Modification:

Transition metal catalysis has been extensively used to functionalize the cyclopropane ring. Palladium-catalyzed C(sp³)–H arylation has been used to introduce aryl groups to cyclopropanes. This method utilizes a directing group to achieve high selectivity for the construction of chiral quaternary carbon centers on the cyclopropane ring. Rhodium catalysts are also highly effective for C-H activation and insertion reactions. nih.govresearchgate.net For example, a Cp*Rh(III)-catalyzed C–H/C–C bond activation sequence of cyclopropyl hydroxamates has been developed to access α-alkoxylated γ-lactams. nih.gov

Rhodium-catalyzed cyclopropanation of alkenes with diazo compounds is a well-established method for forming the cyclopropane ring itself. These reactions can be highly stereoselective, and the choice of catalyst and ligands can control the enantioselectivity. Furthermore, rhodium-catalyzed ring-opening reactions of vinyl cyclopropanes with boronic acids provide a route to functionalized products with high regioselectivity and enantioselectivity.

| Catalytic Transformation | Catalyst/Reagents | Substrate Scope | Key Features | Reference |

| N-Methyl Amidation | DABCO/Fe₃O₄, Methyl isothiocyanate | Aliphatic and (hetero)aromatic acids | Atom-economical, reusable catalyst | nih.gov |

| C(sp³)–H Arylation | Pd(II) catalyst, Aryl iodides | Cyclopropanes with directing groups | Construction of chiral quaternary centers | |

| C–H/C–C Activation | Cp*Rh(III) catalyst, Diazomalonates | Cyclopropyl hydroxamates | Diastereoselective synthesis of α-alkoxylated γ-lactams | nih.gov |

| Cyclopropanation | Rh₂(S-TCPTAD)₄, Aryl/vinyldiazoacetates | Electron-deficient alkenes | High stereoselectivity, up to 98% ee | |

| Ring-Opening/Arylation | Rh(I) catalyst, Ferrocene-based ligands, Aryl boronic acids | Vinyl cyclopropanes | High regioselectivity and enantioselectivity |

Reaction Mechanisms and Reactivity Studies of N Methylcyclopropanecarboxamide

Influence of Cyclopropane (B1198618) Ring Strain on Reactivity Profiles

The cyclopropane ring in N-methylcyclopropanecarboxamide is characterized by significant ring strain, estimated to be around 27 kcal/mol. masterorganicchemistry.com This strain arises from the deviation of its internal C-C-C bond angles (60°) from the ideal sp³ tetrahedral angle (109.5°). The bonds possess increased p-character, imparting properties akin to those of a double bond. This inherent strain is a major driving force for ring-opening reactions, as these reactions relieve the steric strain. masterorganicchemistry.comresearchgate.net

The reactivity of the cyclopropane ring can be harnessed in various chemical transformations. nih.gov For instance, compounds containing a cyclopropane ring can act as electrophiles in polar, ring-opening reactions, especially when an electron-accepting group is attached. researchgate.net The cyclopropane ring can also serve as a sensitive reporter of reaction mechanisms. Depending on whether a reaction proceeds through a polar (two-electron) or radical (one-electron) pathway, ring-opened or ring-closed products can be selectively obtained, providing insight into the underlying mechanistic details. nih.govchemrxiv.org The unique electronic nature of the cyclopropane ring influences the reactivity of adjacent functional groups, including the amide in this compound.

Deprotonation Chemistry and Lithiation Studies

Deprotonation, the removal of a proton (H⁺) by a base, is a fundamental process in organic chemistry that generates a more nucleophilic conjugate base. assaygenie.commasterorganicchemistry.com In amides, the protons on the nitrogen or the alpha-carbon can potentially be removed. While amides are generally less acidic than other carbonyl compounds, deprotonation can be achieved using strong bases. reddit.com The resulting species can then participate in a variety of synthetic transformations.

Enantioselective Deprotonation Mediated by Chiral Ligands (e.g., Sparteine)

A significant area of study involves the enantioselective deprotonation of prochiral substrates, where two enantiotopic protons are present. The use of a chiral ligand in conjunction with an organolithium base can facilitate the removal of one specific proton over the other, leading to the formation of a chiral intermediate with high enantiomeric excess.

Computational studies have provided detailed insights into this process. For instance, the enantioselective deprotonation of a model cyclopropanecarboxamide (B1202528), N,N-diisopropyl-1-methylcyclopropanecarboxamide, with isopropyl lithium (i-PrLi) in the presence of the chiral diamine (-)-sparteine (B7772259) has been theoretically investigated. researchgate.net These studies located numerous conformationally flexible intermediate complexes between the substrate, the alkyllithium reagent, and sparteine. The calculations revealed that the lowest energy complex leads to the abstraction of the pro-S hydrogen, which is consistent with experimental observations. researchgate.net

The transition states for these deprotonation reactions have been located, and the calculated activation enthalpy for the removal of the pro-S hydrogen is consistent with reactions that occur at low temperatures. nih.gov The choice of both the alkyllithium reagent and the chiral ligand is crucial for achieving high enantioselectivity. For example, using the bulkier tert-butyl lithium (t-BuLi) with (-)-sparteine can lead to lower enantioselectivity due to increased steric interactions in the transition state. nih.gov

| Parameter | Value/Observation |

| Reaction | Enantioselective deprotonation of a cyclopropanecarboxamide |

| Reagents | i-PrLi / (-)-sparteine |

| Outcome | Preferential abstraction of the pro-S hydrogen |

| Key Factor | Formation of a low-energy intermediate complex |

| Effect of Bulky Base (t-BuLi) | Decreased enantioselectivity due to steric hindrance |

Regioselectivity and Stereochemical Outcomes in Metalation Reactions

Metalation reactions, a form of deprotonation using organometallic reagents, are powerful tools for C-H functionalization. The regioselectivity of these reactions—which proton is removed—is a critical consideration. In N-alkylamides, deprotonation can occur at the N-alkyl group or at other positions on the molecule. Mechanistic studies on related systems, such as the α-arylation of N-alkylbenzamides, have shown that the site-selectivity can be controlled by factors like the choice of catalyst and additives. rsc.org

In the case of N-benzylpyrene-1-carboxamide, lithiation with an alkyllithium reagent and tetramethylethylenediamine (TMEDA) followed by quenching with an electrophile can result in substitution at either the benzylic position or the pyrene (B120774) nucleus, demonstrating that the reaction outcome is highly dependent on the electrophile used. mdpi.com

The stereochemical outcome of these reactions is also of paramount importance. Studies on the enantioselective deprotonation of prochiral cyclohexanones using chiral lithium amides have shown that the enantioselectivity is influenced by the steric bulk of both the substrate and the chiral ligand. nih.govresearchgate.net An eight-membered cyclic transition state model has been proposed to explain the observed stereoselectivity in these deprotonation reactions. nih.govresearchgate.net

Carbonyl Reactivity of the Amide Group

The carbonyl group (C=O) in this compound is a key reactive center. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. allstudiesjournal.comlibretexts.org The reactivity of the carbonyl group in carboxylic acid derivatives is influenced by the nature of the substituent attached to the acyl group. allstudiesjournal.com

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including amides. fiveable.me This two-step process involves the initial addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.comopenstax.org This is followed by the elimination of the leaving group, reforming the carbonyl double bond. masterorganicchemistry.comopenstax.org

For amides, the -NHR group is a relatively poor leaving group compared to the leaving groups in acid chlorides or anhydrides, making amides less reactive towards nucleophilic acyl substitution. libretexts.org Consequently, harsh reaction conditions, such as high temperatures or strong acid/base catalysis, are often required for reactions like hydrolysis. masterorganicchemistry.com The mechanism involves the nucleophile attacking the carbonyl carbon, and the rate can be influenced by the strength of the nucleophile and the stability of the leaving group. fiveable.me

General Mechanism of Nucleophilic Acyl Substitution

Nucleophilic Attack: A nucleophile adds to the electrophilic carbonyl carbon.

Formation of Tetrahedral Intermediate: The pi electrons of the C=O bond move to the oxygen atom, creating a tetrahedral alkoxide intermediate.

Elimination of Leaving Group: The lone pair on the oxygen reforms the pi bond, expelling the leaving group.

Electrophilic Activation and Transformations

The amide group can also be made to react with electrophiles through activation. One such strategy involves the electrophilic activation of secondary N-methoxy amides. Treatment with triflic anhydride (B1165640) can generate a highly electrophilic N-acyl-N-methoxy nitrenium ion intermediate. uwaterloo.ca This reactive species can then undergo further transformations, such as intramolecular cyclization onto an aromatic ring to form oxindoles. uwaterloo.ca

The electrophilic reactivity of the cyclopropane ring itself can also be enhanced. Cyclopropanes bearing an electron-accepting group are susceptible to SN2-type ring-opening reactions by nucleophiles. researchgate.netnih.gov The kinetics of these reactions have been studied, revealing that both electron-donating and electron-withdrawing substituents on a phenyl group attached to the cyclopropane can increase the electrophilic reactivity. nih.gov This is attributed to stabilization of the transition state through polarization of the C-C bond and attractive electrostatic interactions. nih.gov

Cyclopropane Ring-Opening Reactions

The cleavage of the cyclopropane ring in this compound can theoretically proceed through several mechanistic pathways.

Nucleophilic Ring Opening Mechanisms

In general, cyclopropanes bearing electron-withdrawing groups can act as electrophiles and undergo ring-opening upon attack by a nucleophile. nih.gov For this compound, a nucleophile could attack one of the methylene (B1212753) carbons of the cyclopropane ring. This would likely occur via an SN2-type mechanism, leading to the cleavage of a carbon-carbon bond and the formation of a linear amide derivative. The regioselectivity of such a reaction would be influenced by steric and electronic factors. While this is a plausible reaction pathway based on general principles of cyclopropane reactivity, specific studies detailing this for this compound are not readily found.

Electrophilic and Radical Ring Opening Pathways

Electrophilic attack on the cyclopropane ring can initiate ring-opening, often leading to the formation of a carbocationic intermediate. nih.gov The stability of this intermediate would be a key factor in determining the reaction pathway. For this compound, protonation or reaction with another electrophile could lead to a cyclopropylcarbinyl-like cation, which is known to undergo rapid ring-opening.

Radical-mediated ring-opening of cyclopropanes is also a well-established process. nih.gov The high reactivity of radical species can overcome the stability of the cyclopropane ring. nih.gov The generation of a radical adjacent to the cyclopropane ring, for instance, through hydrogen abstraction, could lead to a cyclopropylcarbinyl radical. This intermediate is known to undergo very rapid ring-opening to form a homoallylic radical. However, specific experimental data on the electrophilic and radical-mediated ring-opening of this compound is not detailed in the available literature.

Metal-Catalyzed Ring-Opening and Cross-Coupling Strategies

Transition metals are known to catalyze a wide variety of transformations involving cyclopropanes, including ring-opening and cross-coupling reactions. wikipedia.orgorganicreactions.org These reactions often proceed through the formation of metallacyclobutane intermediates. Palladium, rhodium, nickel, and copper complexes are commonly used for such transformations. wikipedia.orgnih.gov For instance, palladium-catalyzed ring-opening of cyclopropanols has been reported to occur at the less substituted C-C bond. nih.gov While it is conceivable that this compound could participate in metal-catalyzed ring-opening reactions, specific examples and detailed mechanistic studies for this substrate are not prominent in the scientific literature.

Radical Chemistry of this compound

The study of radical reactions provides a powerful tool for the formation of complex molecules under mild conditions. nih.gov

Generation and Reactivity of Radical Intermediates

Radical intermediates of this compound could theoretically be generated through several methods, such as hydrogen atom abstraction from the N-methyl group or the cyclopropane ring, or through single-electron transfer processes. The cyclopropylcarbinyl radical, if formed, is a key intermediate that undergoes rapid ring-opening. The rate of this ring-opening is often used as a "radical clock" to probe the kinetics of other radical reactions. The resulting opened radical could then participate in various subsequent reactions, such as additions to alkenes or trapping by other radical species.

Synthetic Applications of Radical Processes

The synthetic utility of radical processes involving cyclopropanes is well-documented, often leading to the formation of linear products with controlled stereochemistry. nih.gov For example, radical ring-opening can be followed by cyclization onto a tethered functional group, providing access to more complex cyclic systems. While these general strategies exist, their specific application to this compound and the detailed study of the resulting products and their utility have not been a significant focus of published research.

Advanced Spectroscopic Characterization in N Methylcyclopropanecarboxamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful method for delineating the precise arrangement of atoms within the N-methylcyclopropanecarboxamide molecule. Through the analysis of various NMR experiments, a complete picture of its structure can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

Proton NMR (¹H NMR) spectroscopy provides critical information about the different types of protons and their immediate electronic surroundings in this compound. The molecule contains protons in three distinct environments: the N-methyl group, the methine proton on the cyclopropane (B1198618) ring, and the methylene (B1212753) protons of the cyclopropane ring.

The N-methyl group is expected to appear as a singlet in the ¹H NMR spectrum, as its protons are not coupled to any neighboring protons. The chemical shift of this singlet would likely fall in the range of 2.7-2.9 ppm, influenced by the electron-withdrawing nature of the adjacent carbonyl group. The methine proton of the cyclopropane ring, being attached to the carbon bearing the carboxamide group, would experience a downfield shift and appear as a multiplet due to coupling with the adjacent methylene protons. Its chemical shift is predicted to be in the region of 1.3-1.5 ppm. The methylene protons of the cyclopropane ring are diastereotopic and will thus exhibit distinct chemical shifts and complex splitting patterns (multiplets), typically observed in the range of 0.6-1.0 ppm.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| N-CH₃ | 2.7 - 2.9 | Singlet |

| CH (cyclopropyl) | 1.3 - 1.5 | Multiplet |

| CH₂ (cyclopropyl) | 0.6 - 1.0 | Multiplet |

Note: Predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is employed to analyze the carbon framework of this compound. The spectrum would display four distinct signals corresponding to the carbonyl carbon, the N-methyl carbon, the methine carbon of the cyclopropane ring, and the methylene carbons of the cyclopropane ring.

The carbonyl carbon (C=O) is the most deshielded and is expected to resonate at the downfield end of the spectrum, typically in the range of 170-175 ppm. compoundchem.com The N-methyl carbon signal is anticipated to appear around 25-30 ppm. The methine carbon of the cyclopropane ring would likely be found in the 15-20 ppm region, while the methylene carbons of the ring are expected at approximately 5-10 ppm. chemicalbook.comchemicalbook.com

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 170 - 175 |

| N-CH₃ | 25 - 30 |

| CH (cyclopropyl) | 15 - 20 |

| CH₂ (cyclopropyl) | 5 - 10 |

Note: Predicted values are based on the analysis of structurally similar compounds such as 1-methylcyclopropane-1-carboxylic acid and general ¹³C NMR chemical shift trends for amides and cyclopropanes. compoundchem.comchemicalbook.comchemicalbook.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Assignments

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity within the this compound molecule.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal correlations between coupled protons. sdsu.eduemerypharma.com For this compound, cross-peaks would be observed between the methine proton and the methylene protons of the cyclopropane ring, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. sdsu.eduemerypharma.comyoutube.com It would show a correlation between the N-methyl proton signal and the N-methyl carbon signal, the cyclopropyl (B3062369) methine proton and its corresponding carbon, and the cyclopropyl methylene protons with their respective carbons. This is a powerful tool for assigning the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) : A NOESY experiment provides information about the spatial proximity of protons. For this compound, a NOESY spectrum could potentially show a correlation between the N-methyl protons and the methine proton of the cyclopropane ring, depending on the preferred conformation of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of this compound and for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the molecular formula of this compound, which is C₅H₉NO. The calculated exact mass of the protonated molecule [M+H]⁺ would be compared to the experimentally measured value, with a very low mass error (typically < 5 ppm), confirming the elemental composition.

Fragmentation Pathways and Structural Elucidation via MS/MS

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion to produce a characteristic fragmentation pattern, which provides valuable structural information. For this compound, the fragmentation would likely proceed through several key pathways.

A common fragmentation for amides is the alpha-cleavage adjacent to the carbonyl group. This could lead to the loss of the cyclopropyl group, resulting in a fragment ion corresponding to [CH₃NHCO]⁺. Another prominent fragmentation pathway for amides is the McLafferty rearrangement, although this is less likely for this compound due to the lack of a gamma-hydrogen on a flexible chain.

Fragmentation of the cyclopropane ring itself is also possible. docbrown.info The initial molecular ion [C₅H₉NO]⁺ could undergo cleavage of the C-C bonds within the strained three-membered ring. Common losses from cyclopropane derivatives include the loss of ethylene (B1197577) (C₂H₄). The fragmentation pattern of N-methylpropionamide, a structural isomer, often shows a significant peak corresponding to the loss of an ethyl radical. nist.gov Similar fragmentation behavior might be anticipated for this compound, although the ring strain would influence the specific pathways.

Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| m/z | Proposed Fragment Structure/Loss |

| 99 | [M]⁺ (Molecular Ion) |

| 71 | [M - CO]⁺ or [M - C₂H₄]⁺ |

| 58 | [CH₃NHCO]⁺ |

| 41 | [C₃H₅]⁺ (Cyclopropyl cation) |

Note: These are predicted fragmentation pathways based on the general fragmentation behavior of amides and cyclopropane-containing compounds. docbrown.infonist.govlibretexts.org

Application of Isotopic Labeling in Mechanistic Mass Spectrometry

Predicted Fragmentation Pathways:

A primary fragmentation pathway for secondary amides involves the cleavage of the bond alpha to the nitrogen atom. For this compound, this would lead to the loss of the methyl group, resulting in a significant fragment at m/z 84. Another prominent fragmentation would be the cleavage of the amide bond (C-N bond), which could lead to the formation of a cyclopropylcarbonyl cation at m/z 69 and a methylamine (B109427) radical. Cleavage of the cyclopropane ring itself can also occur, leading to a complex pattern of smaller fragments.

Isotopic Labeling for Mechanistic Elucidation:

To definitively confirm these and other fragmentation mechanisms, isotopic labeling serves as a powerful tool. By selectively replacing specific atoms with their heavier isotopes (e.g., ²H, ¹³C, ¹⁵N), the fragmentation pathways can be traced with precision.

¹⁵N Labeling: Synthesizing this compound with ¹⁵N would increase the mass of the molecular ion and any nitrogen-containing fragments by one mass unit. This would allow for unambiguous identification of fragments retaining the nitrogen atom. For instance, the fragment resulting from the loss of the cyclopropyl group would shift, while the cyclopropylcarbonyl cation at m/z 69 would remain unchanged.

¹³C Labeling: Incorporation of a ¹³C atom at the carbonyl position would shift the molecular ion peak and the cyclopropylcarbonyl fragment by one m/z unit, confirming the identity of this fragment. Labeling the methyl group with ¹³C would help to track its fate during fragmentation.

²H (Deuterium) Labeling: Replacing the hydrogens on the N-methyl group with deuterium (B1214612) would increase the molecular weight and allow for the study of hydrogen transfer rearrangements, a common process in mass spectrometry.

These isotopic labeling strategies, while not yet documented specifically for this compound, represent a crucial next step in fully characterizing its behavior under mass spectrometric conditions.

Interactive Table: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | Predicted m/z | Notes |

| [M]⁺ | 99.13 | Molecular Ion |

| [M - CH₃]⁺ | 84.11 | Loss of the N-methyl group |

| [C₃H₅CO]⁺ | 69.07 | Cyclopropylcarbonyl cation |

| [CH₃NH₂]⁺• | 31.06 | Methylamine radical cation |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The vibrational spectrum of this compound is dominated by the characteristic absorptions of the secondary amide group and the cyclopropane ring.

Amide Bands:

Amide A (N-H stretch): A prominent band is expected in the region of 3300-3100 cm⁻¹, characteristic of the N-H stretching vibration in secondary amides. Its position can be sensitive to hydrogen bonding.

Amide I (C=O stretch): This is typically the strongest band in the IR spectrum of amides and is expected to appear in the range of 1680-1630 cm⁻¹. The exact frequency is influenced by the electronic effects of the attached cyclopropyl group.

Amide II (N-H bend and C-N stretch): This band, found between 1570 and 1515 cm⁻¹, arises from a coupling of the N-H in-plane bending and C-N stretching vibrations.

Amide III (C-N stretch and N-H bend): This is a more complex vibration, appearing in the 1300-1200 cm⁻¹ region.

Cyclopropane Bands:

C-H Stretching: The C-H stretching vibrations of the cyclopropane ring are typically observed at higher frequencies than those in alkanes, often above 3000 cm⁻¹.

Ring Vibrations (Breathing Modes): The symmetric ring breathing mode of the cyclopropane ring is a characteristic vibration that is often strong in the Raman spectrum and typically appears in the 1200-1180 cm⁻¹ region. Other ring deformations (scissoring, twisting) occur at lower frequencies.

Interactive Table: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Moiety |

| N-H Stretch (Amide A) | 3300 - 3100 | Amide |

| C-H Stretch | > 3000 | Cyclopropane |

| C=O Stretch (Amide I) | 1680 - 1630 | Amide |

| N-H Bend / C-N Stretch (Amide II) | 1570 - 1515 | Amide |

| C-N Stretch / N-H Bend (Amide III) | 1300 - 1200 | Amide |

| Cyclopropane Ring Breathing | 1200 - 1180 | Cyclopropane |

The amide bond in secondary amides like this compound can exist in two planar conformations: trans and cis, referring to the relative orientation of the carbonyl group and the N-alkyl substituent. The energy difference between these conformers is often small, and both may be present in equilibrium.

Vibrational spectroscopy is a sensitive probe of this conformational isomerism. The positions of the Amide I, II, and III bands can differ significantly between the cis and trans conformers. By analyzing the spectra, potentially with the aid of computational modeling, the dominant conformation in different phases (gas, liquid, solid) and the energetic difference between the conformers can be determined. For instance, the Amide II band is often much weaker or absent in the cis conformation. Temperature-dependent studies can also be employed to study the equilibrium between the conformers.

X-ray Crystallography for Solid-State Structure Determination

To date, a crystal structure for this compound has not been deposited in the Cambridge Structural Database. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Obtaining a single crystal of this compound and performing an X-ray diffraction analysis would provide invaluable information:

Conformation: It would definitively establish the preferred conformation (cis or trans) of the amide bond in the solid state.

Bond Parameters: Precise measurements of the C-C bond lengths within the cyclopropane ring and the C-N and C=O bond lengths of the amide group would offer insights into the electronic interactions between these two functionalities.

Intermolecular Interactions: The crystal packing would reveal the nature and geometry of intermolecular hydrogen bonds involving the N-H and C=O groups, which are crucial for understanding the solid-state properties of the compound.

In the absence of direct experimental data, the structural parameters can be predicted using computational methods. However, experimental validation through X-ray crystallography remains a critical goal for the complete structural elucidation of this compound.

Computational and Theoretical Investigations of N Methylcyclopropanecarboxamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of N-methylcyclopropanecarboxamide at the atomic level. These methods allow for a detailed exploration of the molecule's electronic landscape and conformational possibilities.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method for determining the electronic structure and optimized geometry of molecules like this compound. By approximating the electron density, DFT calculations can predict various molecular properties with a good balance of accuracy and computational cost.

For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G*, are used to find the minimum energy structure. These calculations reveal key geometric parameters. The strained three-membered ring of the cyclopropane (B1198618) moiety significantly influences the adjacent amide bond. The C-C bonds within the cyclopropyl (B3062369) ring are typically around 1.51 Å, while the C-C bond connecting the ring to the carbonyl group is slightly shorter, indicating some electronic interaction. The amide C-N bond exhibits partial double bond character, a common feature of amides, which leads to a planar or near-planar arrangement of the C-CO-N-C atoms.

Table 1: Representative Optimized Geometrical Parameters for a Cyclopropanecarboxamide (B1202528) System (Calculated using DFT)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C(ring)-C(ring) | 1.512 | ||

| C(ring)-C(carbonyl) | 1.495 | ||

| C=O | 1.230 | ||

| C-N | 1.355 | ||

| N-CH₃ | 1.460 | ||

| C(ring)-C(carbonyl)-O | 121.5 | ||

| C(ring)-C(carbonyl)-N | 117.8 |

Note: The data presented are representative values for a cyclopropanecarboxamide system and may vary slightly for this compound depending on the specific computational level of theory.

Ab Initio Methods for High-Level Electronic Structure Calculations

Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theoretical accuracy for electronic structure calculations. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation than standard DFT functionals.

For this compound, high-level ab initio calculations can be employed to refine the understanding of its electronic properties, such as ionization potential, electron affinity, and the nature of its frontier molecular orbitals (HOMO and LUMO). These calculations can corroborate DFT findings and provide benchmark data for more computationally efficient methods. The inherent strain of the cyclopropane ring is expected to influence the energy of the HOMO, potentially making the molecule more susceptible to oxidation compared to analogous acyclic amides.

Conformational Analysis and Energy Landscapes

The rotation around the C(ring)-C(carbonyl) and C-N bonds in this compound gives rise to different conformers. Computational methods are invaluable for mapping the potential energy surface and identifying the most stable conformations.

Due to the partial double bond character of the amide C-N bond, rotation is restricted, leading to distinct cis and trans isomers with respect to the orientation of the methyl group and the cyclopropyl group. The trans conformer is generally more stable due to reduced steric hindrance. Further conformational flexibility arises from the rotation around the C(ring)-C(carbonyl) single bond. The orientation of the cyclopropyl ring relative to the amide plane can lead to different staggered and eclipsed forms.

A computational study on the related N,N-diisopropyl-1-methylcyclopropanecarboxamide highlights the complexity of conformational analysis in such systems, where multiple low-energy conformations can exist and influence reactivity. acs.org For this compound, the energy landscape would be simpler but still characterized by distinct minima corresponding to stable conformers. The relative energies of these conformers determine their population at a given temperature.

Mechanistic Modeling of Chemical Reactions

Computational modeling is a key tool for investigating the mechanisms of chemical reactions involving this compound. It allows for the characterization of transient species like transition states and the elucidation of complete reaction pathways.

Transition State Characterization and Activation Energy Calculations

By mapping the potential energy surface, computational methods can locate the transition state (TS) for a given reaction, which represents the highest energy point along the reaction coordinate. The structure of the TS provides crucial information about the geometry of the reacting species at the point of maximum energy.

For reactions such as the hydrolysis or aminolysis of this compound, DFT calculations can be used to model the transition states for nucleophilic attack at the carbonyl carbon. The activation energy (Ea), which is the energy difference between the reactants and the transition state, can be calculated. This value is critical for predicting the rate of the reaction. For instance, in a study of a related cyclopropanecarboxamide, the activation energy for deprotonation was computationally determined to understand the enantioselectivity of the reaction. acs.org

Table 2: Representative Calculated Activation Energies for a Reaction of a Cyclopropanecarboxamide

| Reaction Step | Computational Method | Basis Set | Activation Energy (kcal/mol) |

|---|---|---|---|

| Nucleophilic Attack | B3LYP | 6-311+G** | 15.2 |

Note: These values are illustrative for a hypothetical reaction of a cyclopropanecarboxamide and would be specific to the reaction being studied.

Reaction Pathway Elucidation

Computational chemistry allows for the detailed mapping of the entire reaction pathway, from reactants through transition states and intermediates to the final products. This provides a comprehensive understanding of the reaction mechanism.

For this compound, various reactions can be explored. For example, the mechanism of its synthesis via the acylation of methylamine (B109427) with cyclopropanecarbonyl chloride can be modeled. Furthermore, reactions involving the cyclopropyl ring, such as ring-opening under certain conditions, can be investigated. The strained nature of the cyclopropane ring makes it susceptible to reactions that are not observed in unstrained analogues. Computational studies can predict whether a reaction will proceed via a concerted or a stepwise mechanism and can identify any short-lived intermediates. This level of detail is often inaccessible through experimental methods alone, making computational elucidation of reaction pathways an indispensable part of modern chemical research.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

While static DFT calculations are excellent for modeling stable intermediates and transition states, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.com MD simulations model the movements of atoms and molecules, offering a view of conformational flexibility, solvent interactions, and the dynamic stability of ligand-substrate complexes. mdpi.comnih.gov

The process typically involves placing the molecule or complex in a simulated box of solvent (like water), followed by an equilibration phase and then a longer "production" run where data is collected. mdpi.com These simulations can be run for nanoseconds to microseconds, capturing a wide range of molecular motions. mdpi.comnih.gov The insights from MD can be crucial, as they can reveal alternative binding modes or conformational changes not identified in static models. mdpi.com For instance, MD simulations have been used to study the opening of enzyme structures and the role of specific residues in holding a substrate in the active site during a catalytic reaction. mdpi.com

Table 3: Common Tools for Molecular Dynamics Simulations

| Software | Common Force Fields | Source |

| GROMACS | AMBER, GROMOS | mdpi.comyoutube.com |

| Desmond | OPLS3 | mdpi.com |

| AMBER | AMBER | mdpi.com |

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to create a mathematical model correlating the chemical structure of a compound with its physicochemical properties. mdpi.commdpi.com In the context of this compound, QSPR models could be developed to predict properties like solubility, boiling point, or even reactivity based on a set of calculated molecular descriptors. mdpi.com

A QSPR study involves three key components: mdpi.com

A Dataset: A collection of molecules with known experimental values for the property of interest.

Molecular Descriptors: Numerical values that encode different aspects of a molecule's structure. These can be constitutional, topological, geometrical, or electronic in nature. mdpi.com

A Mathematical Algorithm: A statistical method, often based on linear regression or machine learning, that generates an equation linking the descriptors to the property. mdpi.com

The power of QSPR lies in its ability to estimate properties for new or untested compounds, which can guide synthesis and screening efforts by prioritizing candidates with desirable characteristics. mdpi.com

Table 4: Examples of Molecular Descriptor Classes in QSPR

| Descriptor Class | Description | Example | Source |

| Constitutional | Based on the molecular formula (e.g., atom counts, molecular weight). | Number of CH2RX functional groups (C-006). | mdpi.com |

| Geometrical | Based on the 3D coordinates of the atoms. | Qxx COMMA2 value/weighted by atomic Sanderson electronegativities (QXXe). | mdpi.com |

| Topological | Based on the 2D graph representation of the molecule. | GETAWAY descriptor: H autocorrelation of lag 3/weighted by atomic polarizabilities (H3p). | mdpi.com |

| Electronic | Based on the electronic structure of the molecule. | Radial Distribution Function (RDF) weighted by atomic Sanderson electronegativities (RDF040e). | mdpi.com |

Biological Activity and Pharmacological Research of N Methylcyclopropanecarboxamide Derivatives

Research on Central Nervous System (CNS) Activities

The intricate network of the central nervous system has been a primary target for the therapeutic application of N-methylcyclopropanecarboxamide derivatives. Researchers have investigated their potential to modulate neuronal excitability and signaling pathways, leading to promising discoveries in the fields of epilepsy and neuromodulation.

Anticonvulsant and Antiepileptic Potential

A notable derivative, N-methyl-tetramethylcyclopropanecarboxamide (M-TMCD), has demonstrated a broad spectrum of anticonvulsant activity in various preclinical models. huji.ac.ilnih.gov In murine models, M-TMCD was effective against seizures induced by maximal electroshock (MES), pentylenetetrazol (Metrazol), and bicuculline, as well as in the 6 Hz "psychomotor" seizure model. nih.gov Similarly, in rats, it showed efficacy against MES- and Metrazol-induced seizures and also in a model of secondarily generalized seizures in hippocampal kindled rats. nih.gov

Research into the metabolism of this compound derivatives has been crucial to understanding their anticonvulsant effects. For instance, studies on N-methyl-tetramethylcyclopropanecarboxamide (MTMCD), a compound structurally related to the antiepileptic drug valproic acid, identified N-hydroxymethyl-tetramethylcyclopropanecarboxamide (OH-MTMCD) as a phase I metabolite in mice. huji.ac.il This metabolite was detected in both plasma and brain tissue following the administration of MTMCD. huji.ac.il Further in vitro studies using human liver microsomes confirmed the biotransformation of MTMCD to OH-MTMCD, a process primarily mediated by the CYP2A6 and CYP2C19 enzymes. huji.ac.il

While OH-MTMCD itself exhibited broad-spectrum anticonvulsant activity in mouse models of partial and generalized seizures, it was found to be less potent than the parent compound, MTMCD. huji.ac.il The concentrations of OH-MTMCD in the brain were also lower than those of MTMCD, suggesting that MTMCD is likely the primary contributor to its anticonvulsant efficacy. huji.ac.il Another potential metabolite, the N-demethylation product tetramethylcyclopropanecarboxamide (TMCD), was found to be active only against Metrazol-induced seizures in both mice and rats. nih.gov

Table 1: Anticonvulsant Activity of M-TMCD in Rodent Models

| Seizure Model | Species | ED₅₀ (mg/kg) |

|---|---|---|

| Maximal Electroshock (MES) | Mouse | 99 |

| Pentylenetetrazol (Metrazol) | Mouse | 39 |

| Bicuculline | Mouse | 81 |

| 6-Hz "Psychomotor" | Mouse | 51 |

| Sound-induced | Mouse | 10 |

| Maximal Electroshock (MES) | Rat | 82 |

| Pentylenetetrazol (Metrazol) | Rat | 45 |

| Hippocampal Kindled (Secondarily Generalized) | Rat | 39 |

ED₅₀ represents the dose required to produce a therapeutic effect in 50% of the population.

Neuromodulation, including Orexin (B13118510) Receptor Antagonism

The orexin system, which is involved in regulating the sleep-wake cycle, has been identified as a target for N-aryl-2-phenylcyclopropanecarboxamide derivatives. researchgate.net These compounds have been investigated as orexin receptor antagonists, which represents a therapeutic strategy for managing conditions like insomnia by curbing excessive wakefulness. researchgate.netnih.gov The development of dual orexin receptor antagonists (DORAs) has been a particular focus, as inhibiting both orexin 1 (OX1R) and orexin 2 (OX2R) receptors can lead to a more significant sleep-promoting effect. nih.gov

Research in this area has led to the identification of potent and orally active orexin receptor antagonists. For example, starting from an initial lead compound, structure-activity relationship (SAR) exploration resulted in derivatives with improved binding affinity for both orexin receptors. researchgate.net One such compound, (-)-N-(5-cyanopyridin-2-yl)-2-[(3,4-dimethoxyphenyl)oxymethyl]-2-phenylcyclopropanecarboxamide, demonstrated significant in vitro activity and oral efficacy in animal models of sleep. researchgate.net This highlights the potential of the this compound scaffold in developing novel treatments for sleep disorders. researchgate.netdovepress.com

Modulation of Metabotropic Glutamate (B1630785) Receptors (e.g., mGlu5)

Metabotropic glutamate receptor 5 (mGlu5) has been recognized as a potential therapeutic target for various neurological disorders. nih.gov Negative allosteric modulators (NAMs) of mGlu5 have been the subject of extensive research. nih.govnih.gov While not exclusively focused on this compound derivatives, the principles of mGlu5 modulation are relevant to the broader field of CNS drug discovery. Pharmacological blockade of mGlu5 receptors has generally shown antinociceptive effects in preclinical pain models. nih.gov However, the complexity of mGlu5 receptor function is highlighted by findings that their role in pain modulation can be region-specific within the brain. nih.gov For instance, research suggests that mGlu5 receptors in the basolateral amygdala (BLA) may have antinociceptive functions in neuropathic pain. nih.gov

Anticancer and Cytotoxic Studies

The therapeutic potential of carboxamide derivatives extends to oncology, where they have been investigated for their ability to interact with various cancer-related targets. nih.gov

Kinase Inhibition Profiles

Kinase inhibitors are a crucial class of anticancer drugs, and various heterocyclic compounds, including those with a pyrazolo[3,4-d]pyrimidine scaffold, have been developed as such. nih.goved.ac.uk This scaffold is a bioisostere of adenine (B156593) and can mimic the binding of ATP to the hinge region of the kinase domain. nih.gov While not directly this compound derivatives, the principles of targeting kinases are applicable to the broader class of carboxamides.

Research on other carboxamide-containing structures has demonstrated potent activity against various cancer cell lines. For example, a series of N-substituted 1H-indole-2-carboxamides were evaluated for their antiproliferative activity against breast (MCF-7), leukemia (K-562), and colon (HCT-116) cancer cell lines. nih.gov Several of these compounds showed significant cytotoxicity, with IC₅₀ values in the micromolar range. nih.gov Molecular docking studies suggested that these compounds could bind to key cancer-related targets like topoisomerase-DNA, PI3Kα, and EGFR. nih.gov

Furthermore, 5-hydroxybenzothiophene derivatives with a hydrazide scaffold, a related functional group, have been identified as multi-target kinase inhibitors. nih.gov One such compound displayed potent inhibition of several kinases, including Clk4, DRAK1, haspin, Clk1, Dyrk1B, and Dyrk1A, and exhibited broad-spectrum anticancer activity. nih.gov

Table 2: Cytotoxic Activity of N-substituted 1H-indole-2-carboxamides

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 12 | K-562 | 0.33 |

| 14 | K-562 | 0.61 |

| 4 | K-562 | 0.61 |

| 10 | HCT-116 | 1.01 |

IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.

In Vitro and In Vivo Efficacy Assessments

Given the absence of research on the HDAC inhibitory activity of this compound derivatives, there are no corresponding in vitro or in vivo efficacy studies for this specific biological target. Efficacy studies are contingent on the initial identification of a compound's biological activity.

Antiviral Properties and Mechanisms of Action

The investigation of cyclopropane (B1198618) derivatives in antiviral research has primarily focused on nucleoside analogues. While these compounds contain a cyclopropane ring, they represent a distinct chemical class from this compound. There are no specific patents or research articles that detail the antiviral properties or mechanisms of action of this compound or its direct derivatives. google.comnih.gov

Modulation of Coagulation Pathways (e.g., FXIa Inhibition)

The development of Factor XIa (FXIa) inhibitors is an active area of research for new anticoagulant therapies. nih.govgoogle.com However, a review of the patent literature and scientific articles did not reveal any data suggesting that this compound or its derivatives have been investigated as FXIa inhibitors. The known inhibitors of FXIa belong to different chemical classes. nih.govgoogle.com

Other Reported Biological Activities (e.g., anti-inflammatory, antibacterial)

Some research into the broader category of cyclopropane carboxamide derivatives has indicated potential anti-inflammatory and antibacterial activities. A patent for cyclopropane carboxylic acid derivatives, including N-(4-Chlorophenyl)-1-methylcyclopropanecarboxamide, describes their potential use as inhibitors of leukotriene C4 synthase, which suggests anti-inflammatory properties. google.com These compounds are noted for their potential in treating respiratory and inflammatory diseases. google.com

While specific studies on the antibacterial properties of this compound are not available, other related compounds have been investigated. For instance, some carbapenem (B1253116) derivatives incorporating a 1-beta-methyl group have been tested for their in-vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. Additionally, patents exist for other nitrogen-containing bicyclic compounds that exhibit synergistic antibacterial activity with carbapenems. google.com

Toxicological Profile Investigations for Research Contexts

Limited toxicological data is available for compounds closely related to this compound. A GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for the related compound, N-Methoxy-N-methylcyclopropanecarboxamide, indicates several potential hazards based on notifications to the ECHA (European Chemicals Agency) C&L Inventory. nih.gov

Table 1: GHS Hazard Statements for N-Methoxy-N-methylcyclopropanecarboxamide

| Hazard Code | Description | Notified Classification Ratio |

| H302 | Harmful if swallowed | 100% |

| H226 | Flammable liquid and vapor | 50% |

| H312 | Harmful in contact with skin | 50% |

| H315 | Causes skin irritation | 50% |

| H319 | Causes serious eye irritation | 50% |

| H332 | Harmful if inhaled | 50% |

| H335 | May cause respiratory irritation | 50% |

Data sourced from aggregated GHS information provided in two reports by companies to the ECHA C&L Inventory. The percentage value indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. nih.gov

It is crucial to note that this data is for a related but structurally different compound and may not be representative of the toxicological profile of this compound. Specific toxicological investigations for this compound are not available in the public domain.

Structure Activity Relationship Sar and Lead Optimization Studies of N Methylcyclopropanecarboxamide Analogs

Systematic Exploration of Structural Modifications

The journey of optimizing a lead compound like N-methylcyclopropanecarboxamide involves a methodical investigation of its chemical structure. nih.gov By making systematic changes to different regions of the molecule, medicinal chemists can decipher the role each component plays in its biological function. This exploration typically involves modifying the cyclopropane (B1198618) ring, the amide nitrogen substituent, and introducing various other chemical groups to probe the molecule's interaction with its biological target. researchgate.net

Varied Substitution Patterns on the Cyclopropane Ring

The cyclopropane ring is a key structural feature of this compound, and its substitution pattern can significantly influence the compound's biological activity. researchgate.net Researchers have explored the impact of adding various substituents to the cyclopropane ring to understand how these changes affect the molecule's interaction with its target.

For instance, a study on indolecarboxamide derivatives as antitubercular agents demonstrated that modifications on a core structure, which can be conceptually related to the exploration of substituents on a cyclic scaffold, led to compounds with exceptional activity. nih.gov While not directly about this compound, this research highlights the principle that even small changes to a ring system can dramatically alter biological efficacy. nih.gov The introduction of different chemical groups can affect the molecule's size, shape, and electronic properties, which in turn can influence how it binds to a receptor or enzyme.

| Substitution Position | Substituent | Observed Effect on Activity |

| C1 | Methyl | Increased lipophilicity, potentially altering cell permeability. |

| C2 | Phenyl | Introduced steric bulk, which could enhance or hinder binding depending on the target's topology. |

| C2, C3 | Gem-dimethyl | Restricted conformational flexibility, which can lead to a more defined interaction with the target. |

Amide Nitrogen Substitutions and Linker Variations

The amide group and the substituent on the nitrogen atom are critical for the biological activity of this compound analogs. Modifications to the N-methyl group can have profound effects on the compound's properties.

In a series of voltage-gated sodium channel blockers, modifications to the carboxamide part of the molecule were crucial in establishing the structure-activity relationship. nih.gov This suggests that the nature of the substituent on the amide nitrogen plays a pivotal role in target engagement. Replacing the methyl group with larger alkyl groups, or introducing polar functionalities, can alter the compound's hydrogen bonding capacity, lipophilicity, and metabolic stability.

Variations in the linker between the cyclopropane ring and the amide nitrogen have also been a subject of investigation. Altering the length or flexibility of this linker can change the relative orientation of the key pharmacophoric elements, potentially leading to optimized interactions with the biological target.

| Modification | Variation | Potential Impact |

| N-Alkyl Substitution | Ethyl, Propyl, Isopropyl | Modulates lipophilicity and steric interactions within the binding pocket. |

| N-Aryl Substitution | Phenyl, Substituted Phenyl | Can introduce additional binding interactions (e.g., pi-stacking) and alter electronic properties. |

| Linker Modification | Insertion of a methylene (B1212753) group | Increases flexibility, allowing for different binding conformations. |

| Linker Modification | Introduction of a double bond | Restricts conformational freedom, potentially locking the molecule in a more active conformation. |

Introduction of Heterocyclic and Aromatic Moieties

To further explore the chemical space and improve the pharmacological profile of this compound analogs, researchers often introduce heterocyclic and aromatic rings into the structure. These moieties can serve as bioisosteric replacements for existing parts of the molecule or be added as new substituents to probe for additional binding interactions.

The introduction of heterocyclic rings, such as thiazole (B1198619) or pyridine, can significantly impact a compound's potency and selectivity. For example, in the development of metabotropic glutamate (B1630785) receptor 5 (mGluR5) antagonists, the introduction of a thiazole ring led to compounds with significantly higher potency. ebi.ac.uk Similarly, incorporating aromatic rings can lead to beneficial pi-stacking interactions with aromatic amino acid residues in the target protein, thereby enhancing binding affinity.

| Moiety Introduced | Rationale | Example of Potential Improvement |

| Phenyl Ring | Explore pi-stacking interactions | Increased binding affinity due to favorable interactions with aromatic residues in the target. |

| Thiazole Ring | Act as a bioisostere for the amide group | Improved metabolic stability and altered electronic properties. |

| Pyridine Ring | Introduce a hydrogen bond acceptor | Enhanced solubility and potential for new interactions with the target. |

Receptor/Enzyme Binding and Selectivity Profiles

A critical aspect of lead optimization is to understand how structural modifications affect a compound's interaction with its biological target. This involves characterizing the binding affinity and selectivity of the analogs for their intended receptor or enzyme. A high affinity indicates a strong interaction, which often translates to higher potency. Selectivity, the ability of a compound to bind to its intended target over other related targets, is crucial for minimizing off-target effects.

Biophysical Characterization of Ligand-Target Interactions

Various biophysical techniques are employed to characterize the interaction between a ligand and its target protein. These methods provide valuable data on the thermodynamics and kinetics of binding, offering insights into the forces driving the interaction.

In the study of N,N-diallyltryptamine (DALT) derivatives, researchers compared the binding affinities of various analogs at multiple receptor and transporter sites to understand their pharmacological properties. nih.govresearchgate.net This type of broad profiling is essential to assess both on-target activity and potential off-target liabilities. nih.gov Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide quantitative data on binding affinity (KD), association and dissociation rates (kon and koff), and the thermodynamic parameters of binding (enthalpy and entropy).

| Analog | Target | Binding Affinity (Ki, nM) |

| Analog A | Receptor X | 15 |

| Analog B | Receptor X | 5 |

| Analog C | Receptor X | 50 |

| Analog B | Receptor Y | 500 |

This table represents hypothetical data to illustrate the concept.

Molecular Docking and Computational Binding Mode Analysis

To gain a deeper understanding of how this compound analogs bind to their target at the atomic level, researchers utilize molecular docking and other computational methods. samipubco.com These techniques predict the preferred orientation of a ligand within the binding site of a protein and estimate the strength of the interaction. semanticscholar.org

Molecular docking studies have been successfully used to elucidate the binding modes of various carboxamide derivatives. nih.gov For instance, in the development of tyrosine kinase inhibitors, docking studies helped to understand how different analogs interact with the ATP binding site of various kinases. mdpi.com By visualizing the predicted binding pose, medicinal chemists can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. This information is invaluable for designing new analogs with improved potency and selectivity. nih.gov For example, a docking study might reveal an unoccupied pocket within the binding site, suggesting that adding a specific functional group to the ligand could lead to a more favorable interaction. samipubco.com

| Analog | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| This compound | -7.5 | Tyr123, Phe256, Arg301 |

| Analog with Phenyl Ring | -8.9 | Tyr123, Phe256, Arg301, Trp84 |

| Analog with Thiazole Ring | -8.2 | Tyr123, Phe256, Arg301, Asn124 |

This table represents hypothetical data to illustrate the concept.

Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations in Derivative Design

The design of derivatives from the this compound scaffold is heavily influenced by pharmacokinetic (PK) and pharmacodynamic (PD) considerations. The goal is to achieve a molecule with optimal absorption, distribution, metabolism, and excretion (ADME) properties, alongside potent and selective interaction with its biological target.

The cyclopropane ring, a key feature of the scaffold, imparts a degree of conformational rigidity to the molecule. This can be advantageous for binding to a specific biological target, potentially leading to higher potency and selectivity. However, the lipophilicity introduced by the cyclopropane and methyl groups must be carefully balanced to ensure adequate aqueous solubility for absorption and distribution, while also allowing for penetration of biological membranes to reach the target site.

Systematic modifications of the this compound scaffold are undertaken to fine-tune its PK/PD profile. These modifications can include:

Substitution on the cyclopropane ring: Introducing various substituents on the cyclopropane ring can modulate lipophilicity, metabolic stability, and target interactions. For instance, the addition of polar groups could enhance solubility, while metabolically labile sites could be blocked to prolong the drug's half-life.